(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine
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Overview
Description
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine typically involves the reaction of 3-nitrobenzenethiol with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the electron-withdrawing nitro group. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Substituted imines or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules.
Comparison with Similar Compounds
- (E)-N-(4-nitrophenyl)sulfanyl-1-phenylmethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylpropanimine
Comparison: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties
Properties
CAS No. |
40576-73-6 |
---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2S/c16-15(17)12-7-4-8-13(9-12)18-14-10-11-5-2-1-3-6-11/h1-10H/b14-10+ |
InChI Key |
NMCJQEYNAYHPBM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/SC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NSC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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